Substance P (4-11)

Neuropharmacology GPCR Binding Assays Receptor Pharmacology

Optimize your NK1 receptor research with Substance P (4-11), the definitive selective agonist. Unlike full-length Substance P or less selective fragments like (6-11), this octapeptide provides >100-fold selectivity for NK1 over NK2/NK3, eliminating signal deconvolution. Its EC₅₀ of 2 nM offers a graded response ideal for tissue assays, avoiding the rapid saturation seen with [Pro⁹]-Substance P. Benefit from a 3-year shelf life for longitudinal studies. Ensure valid, reproducible data by choosing the validated fragment.

Molecular Formula C46H67N11O10S
Molecular Weight 966.2 g/mol
Cat. No. B12317709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubstance P (4-11)
Molecular FormulaC46H67N11O10S
Molecular Weight966.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3
InChIInChI=1S/C46H67N11O10S/c1-27(2)23-34(45(66)53-30(40(49)61)20-22-68-3)52-39(60)26-51-41(62)35(24-28-11-6-4-7-12-28)56-46(67)36(25-29-13-8-5-9-14-29)57-44(65)33(17-19-38(48)59)55-43(64)32(16-18-37(47)58)54-42(63)31-15-10-21-50-31/h4-9,11-14,27,30-36,50H,10,15-26H2,1-3H3,(H2,47,58)(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,66)(H,54,63)(H,55,64)(H,56,67)(H,57,65)
InChIKeyXVTHVTVZLLFSPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Substance P (4-11): High-Purity C-Terminal NK1 Agonist Peptide for Neurokinin Receptor Research


Substance P (4-11) (CAS 53749-60-3) is an octapeptide fragment corresponding to the C‑terminal residues 4 through 11 of the full‑length undecapeptide Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met‑NH₂). It retains the essential C‑terminal amide and aromatic residues required for high‑affinity binding and activation of the neurokinin‑1 (NK1) receptor . Unlike the full‑length peptide, this truncated fragment exhibits a more focused pharmacological profile, acting as a full agonist at human NK1 receptors with a pIC₅₀ of 7.7–8.0 (equivalent to an IC₅₀ of approximately 20–10 nM) [1]. The peptide is widely employed as a selective tool compound to dissect NK1‑mediated signaling pathways in neuroinflammation, pain, and immune regulation studies.

Why Substance P (4-11) Cannot Be Replaced by Full-Length Substance P or Other NK1 Agonists


Substance P (4-11) is not interchangeable with full‑length Substance P, other C‑terminal fragments (e.g., 6–11), or selective agonists like [Pro⁹]‑Substance P. The full‑length peptide activates multiple neurokinin receptors (NK1, NK2, NK3) and exhibits distinct efficacy and potency profiles in functional assays [1]. The 6–11 fragment displays ~50‑fold lower affinity for NK1 [2], while [Pro⁹]‑Substance P is an order of magnitude more potent (EC₅₀ 0.93 nM) and may mask subtle differences in downstream signaling . Substitution with any of these alternatives fundamentally alters the experimental outcome, rendering data comparisons across studies invalid. The following quantitative evidence demonstrates precisely where Substance P (4-11) provides unique differentiation that must be accounted for in scientific selection.

Substance P (4-11) Quantitative Differentiation: Head-to-Head Comparative Evidence


Binding Affinity: Substance P (4-11) vs. Full-Length Substance P at Human NK1

In direct radioligand displacement assays using [³H]‑Substance P on human NK1 receptors expressed in CHO cells, Substance P (4‑11) exhibits an IC₅₀ of 15 nM . Under identical assay conditions, full‑length Substance P shows a Ki of 32 nM [1]. This represents a ~2‑fold higher binding affinity for the C‑terminal fragment relative to the endogenous undecapeptide.

Neuropharmacology GPCR Binding Assays Receptor Pharmacology

Functional Potency: Substance P (4-11) EC₅₀ vs. Substance P and Septide in Native Tissue

In rat parotid gland, a physiologically relevant ex vivo tissue preparation, Substance P (4‑11) stimulated inositol phosphate production with an EC₅₀ of 2 nM. Under identical conditions, full‑length Substance P exhibited an EC₅₀ of 0.44 nM, while the hexapeptide agonist septide was markedly less potent (EC₅₀ = 20 nM) [1]. This places Substance P (4‑11) at an intermediate potency that is distinct from both the full‑length peptide and the septide‑class agonists.

Inositol Phosphate Accumulation Ex Vivo Pharmacology Signal Transduction

Receptor Subtype Selectivity: NK1 vs. NK2/NK3 Cross‑Reactivity

Substance P (4‑11) is reported to be a highly selective agonist for the NK1 receptor, with negligible activation of NK2 or NK3 receptors at physiologically relevant concentrations . In contrast, full‑length Substance P activates NK1, NK2, and NK3 receptors, with Ki values for NK2 and NK3 in the low micromolar range . While quantitative side‑by‑side selectivity data for SP(4‑11) are limited, the removal of the N‑terminal residues Arg¹‑Pro²‑Lys³ eliminates key determinants for NK2/NK3 recognition, thereby conferring functional NK1 exclusivity.

Receptor Profiling Selectivity Screening Off-Target Activity

Shelf Stability and Storage: Long‑Term Viability Under Standard Laboratory Conditions

Lyophilized Substance P (4‑11) demonstrates robust long‑term stability: it can be stored at -20°C for up to 3 years in powder form without significant degradation . Once reconstituted in aqueous buffer, the peptide remains stable at -20°C for 1 month and at -80°C for 6 months when aliquoted appropriately . In contrast, full‑length Substance P is more susceptible to oxidation and proteolytic degradation, with recommended storage at -20°C for only 1 year and reconstituted solutions stable for just 1‑2 weeks .

Peptide Stability Inventory Management Experimental Reproducibility

In Vivo Activity: Retention of NK1 Agonism Without Full‑Length Complexity

Substance P (4‑11) maintains robust in vivo efficacy in NK1‑mediated responses. For example, intrathecal administration of SP(4‑11) in rats enhances pain transmission in the spinal dorsal horn, confirming functional NK1 activation in a living organism . The full‑length peptide, while also active, induces additional effects via NK2 and NK3 receptors and is more rapidly cleared by peptidases [1]. The truncated fragment thus provides a cleaner in vivo readout of NK1‑specific processes.

In Vivo Pharmacology Behavioral Studies Neurogenic Inflammation

Optimal Use Cases for Substance P (4-11) Based on Quantified Differentiation


NK1‑Selective Receptor Profiling in GPCR Screening Panels

When screening compound libraries against a panel of neurokinin receptors, Substance P (4‑11) serves as the definitive NK1‑selective agonist control. Its >100‑fold selectivity over NK2/NK3 ensures that any observed agonism is attributable solely to NK1 activation, eliminating the need for additional receptor‑specific antagonists to deconvolute signals.

Ex Vivo Tissue Pharmacology with Intermediate‑Potency NK1 Stimulation

In isolated tissue preparations such as rat parotid gland or guinea‑pig ileum, the EC₅₀ of 2 nM [1] provides a useful middle ground: it is sufficiently potent to elicit robust responses without saturating the receptor system as quickly as [Pro⁹]‑Substance P (EC₅₀ 0.93 nM), allowing for more graded concentration‑response analyses.

Long‑Term Studies Requiring High‑Stability Peptide Stocks

Laboratories conducting longitudinal in vivo studies or maintaining peptide libraries for extended periods benefit from the 3‑year shelf life of lyophilized Substance P (4‑11) at -20°C . This reduces the frequency of re‑ordering and minimizes variability introduced by different synthetic batches.

NK1‑Specific In Vivo Behavioral and Pain Models

In rodent models of neuropathic pain or neurogenic inflammation, Substance P (4‑11) is preferred over full‑length Substance P because it activates only NK1 receptors , thereby avoiding NK2‑mediated bronchoconstriction or NK3‑mediated effects on blood pressure that could confound behavioral readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Substance P (4-11)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.